N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
Description
N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a benzamide derivative featuring a unique 7-oxaspiro[3.5]nonane moiety.
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14(12-4-2-1-3-5-12)16-13-6-7-15(13)8-10-18-11-9-15/h1-5,13H,6-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEGJQODHMQKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC=CC=C3)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-oxaspiro[3.5]nonan-1-yl)benzamide typically involves the reaction of 7-oxaspiro[3.5]nonane-1-amine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(7-oxaspiro[3.5]nonan-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-oxaspiro[3.5]nonan-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Physicochemical Properties
The spirocyclic core of N-(7-oxaspiro[3.5]nonan-1-yl)benzamide distinguishes it from linear or monocyclic benzamide analogs. Key comparisons include:
Key Insight: The spiro system in this compound may offer advantages in pharmacokinetics over bulkier substituents (e.g., pentadecyl chains in anacardic acid derivatives) by balancing lipophilicity and molecular weight .
Anticancer Potential
- CTPB (Compound 6) : Activates p300 histone acetyltransferase (HAT) in HeLa cells, suggesting epigenetic modulation .
- Garcinol Analogs: Inhibit HAT activity, highlighting the dual role of benzamide substituents in regulating epigenetic enzymes .
- 2-Azetidinone Derivatives: Moderate anticancer activity against MCF7 breast cancer cells, linked to chloro and styryl substituents .
Comparison: The spirocyclic benzamide’s lack of substituents like chloro or trifluoromethyl groups may limit direct anticancer activity unless the spiro system itself engages novel targets.
Antimicrobial and Antioxidant Activity
- Compound 4 (2-azetidinone derivative): Potent antimicrobial agent due to azetidinone ring and chloro substituents .
- A8 and H10 Benzamides : Antioxidant efficacy (86–87% inhibition) driven by hydroxyl/methoxy groups on the benzamide core .
Comparison: this compound’s unsubstituted benzamide may lack antioxidant potency unless the spiro moiety contributes to radical scavenging.
Pharmacokinetic and ADMET Considerations
- N-(Phenylcarbamoyl) Benzamide : Favorable ADMET profiles with moderate absorption and low toxicity risks .
Hypothesis : The spirocyclic structure could improve metabolic stability compared to linear benzamides, though in vitro ADMET studies are needed for validation.
Biological Activity
N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound has the molecular formula and a molecular weight of 245.32 g/mol. The compound features a spirocyclic structure that is believed to contribute to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.32 g/mol |
| CAS Number | 2175978-76-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets, which may lead to various therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with receptor sites, influencing signaling pathways relevant to disease processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties: Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects: The compound has been explored for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity: Some derivatives of this compound have shown promise in inhibiting bacterial growth, making them candidates for further development as antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anticancer Activity
A study published in MDPI reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .
Study 2: Enzyme Interaction
Research highlighted the interaction of this compound with key metabolic enzymes, suggesting that it could serve as a biochemical probe for studying metabolic disorders .
Study 3: Anti-inflammatory Potential
In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in activated immune cells, suggesting its potential role in managing inflammatory diseases .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide | Anticancer and enzyme inhibition |
| 3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide | Anti-inflammatory properties |
These comparisons illustrate how variations in functional groups can impact the biological activities of similar compounds.
Q & A
Basic: What are the common synthetic routes for N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of intermediates like 7-oxaspiro[3.5]nonane via cyclization reactions (e.g., oxetane ring formation under acid catalysis) .
- Step 2: Formation of benzoyl chloride derivatives (e.g., fluorophenoxybenzoyl chloride) using bases like pyridine .
- Step 3: Coupling the benzoyl chloride with the spirocyclic amine under basic conditions (e.g., DCM with triethylamine) .
Optimization Strategies:
- Use continuous flow reactors to enhance reaction efficiency and scalability .
- Screen catalysts (e.g., Pd-based) for improved coupling yields .
- Employ high-throughput screening to identify ideal solvent systems (e.g., THF vs. DMF) .
Basic: How is the structural characterization of this compound performed using spectroscopic techniques?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to confirm spirocyclic connectivity and substituent positions .
- 2D NMR (COSY, HSQC) for resolving overlapping signals in complex spectra .
- Mass Spectrometry (MS):
- HRMS to verify molecular formula and fragmentation patterns .
- X-ray Crystallography:
- Resolve 3D conformation and hydrogen-bonding networks (e.g., amide interactions) .
- Vibrational Spectroscopy (FT-IR/Raman):
Advanced: What strategies resolve contradictions in biological activity data across studies for spirocyclic benzamide derivatives?
Answer:
Methodological Approaches:
- Dose-Response Analysis: Ensure studies use comparable dose ranges (e.g., µM vs. nM scales) .
- Cell Line-Specific Profiling: Test across diverse cancer models (e.g., HeLa vs. MCF-7) to identify context-dependent effects .
- Target Validation: Use CRISPR knockout or siRNA silencing to confirm enzyme targets (e.g., PRMT5 vs. HDACs) .
- Meta-Analysis: Pool data from independent studies to identify trends (e.g., fluorophenoxy groups enhancing cytotoxicity) .
Advanced: How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Answer:
Integrated Workflow:
- Molecular Docking: Predict binding poses with targets (e.g., PRMT5 catalytic site) using AutoDock Vina .
- QSAR Modeling: Correlate substituent electronegativity (e.g., fluorine position) with IC₅₀ values .
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories .
- ADMET Prediction: Use SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .
Case Study: Derivatives with 4-fluorophenoxy groups showed 3-fold higher HDAC inhibition vs. methoxy analogs .
Advanced: What methodological considerations apply to evaluating enzyme inhibition mechanisms (e.g., HDAC or PRMT5) for spirocyclic benzamides?
Answer:
Key Steps:
- Enzyme Assays:
- Competitive Binding Studies:
- ITC (Isothermal Titration Calorimetry): Quantify binding affinity (Kd) and stoichiometry .
- Cellular Target Engagement:
- Western Blotting: Monitor downstream biomarkers (e.g., H4R3me2 for PRMT5 inhibition) .
- Off-Target Screening:
Basic: What are the key intermediates in synthesizing this compound, and how are their purities ensured?
Answer:
Critical Intermediates:
- 7-Oxaspiro[3.5]nonane: Synthesized via cyclization of epoxides or ketones .
- 4-Fluorophenoxybenzoyl Chloride: Generated from 4-fluorophenol and benzoyl chloride .
Purity Control:
- Chromatography:
- HPLC with UV detection (λ = 254 nm) to isolate intermediates ≥95% pure .
- Crystallization:
- Recrystallize spirocyclic intermediates from ethanol/water mixtures .
- In-Process Monitoring:
- TLC to track reaction progress and minimize by-products .
Advanced: How does the spirocyclic structure influence pharmacokinetic properties, and what models assess this?
Answer:
Structural Impact:
- Lipophilicity: Spirocycles reduce logP vs. linear analogs, improving solubility .
- Metabolic Stability: Oxetane rings resist CYP450 oxidation vs. furan derivatives .
Experimental Models:
- In Vitro:
- In Vivo:
Basic: What analytical techniques ensure purity and stability of this compound during storage?
Answer:
Purity Assessment:
- HPLC-PDA: Detect impurities at 0.1% levels using C18 columns .
- Karl Fischer Titration: Quantify water content (<0.5% w/w) .
Stability Protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
